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Compound of Interest

Compound Name: 3,4,5,6-Tetrahydro-2H-azepine

CAS No.: 2214-81-5

Cat. No.: B1211801

Get Quote

The 3,4,5,6-tetrahydro-2H-azepine ring system, an unsaturated variant of the fully saturated

azepane (hexamethylene imine), represents a crucial structural motif in organic chemistry. Its

importance stems from its presence in numerous natural products and synthetic compounds

exhibiting remarkable pharmacological activities, including balanol, a potent protein kinase C

(PKC) inhibitor, and galanthamine, used in the treatment of Alzheimer's disease.[1] The

inherent reactivity of the endocyclic imine functionality, combined with the conformational

flexibility of the seven-membered ring, makes it a versatile building block for constructing

complex molecular architectures.

This guide will focus on the intrinsic chemical properties of this scaffold, exploring its synthesis,

spectroscopic signature, and characteristic reactivity, providing the foundational knowledge

required for its effective application in research and development.

Synthesis Strategies: From Industrial Precursors to
Advanced Cyclizations
The synthesis of the tetrahydroazepine core can be approached from several angles, ranging

from the modification of industrial feedstocks to sophisticated, stereoselective cyclization
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reactions.

The Classical Approach via ε-Caprolactam
The most prevalent industrial precursor to the related saturated azepane ring is ε-caprolactam,

the monomer for Nylon 6. The synthesis of ε-caprolactam is a cornerstone of industrial organic

chemistry, most commonly achieved through the Beckmann rearrangement of cyclohexanone

oxime.[2] While reduction of ε-caprolactam yields the fully saturated azepane, its lactam

functionality serves as a versatile handle for derivatization into unsaturated systems.

For example, O-alkylation of ε-caprolactam produces 7-alkoxy-3,4,5,6-tetrahydro-2H-azepines

(O-alkyl caprolactims), which are valuable reactive intermediates. A green synthesis protocol

has been developed using dimethyl carbonate (DMC) as a benign methylating agent.[3]

Key Process Insights: The choice of DMC over traditional alkylating agents like dimethyl sulfate

or methyl halides is driven by its significantly lower toxicity and the formation of innocuous

byproducts (methanol and CO2). The reaction proceeds via nucleophilic attack of the lactam

oxygen onto the electrophilic methyl group of DMC.

Protocol: Green Synthesis of 7-Methoxy-3,4,5,6-tetrahydro-2H-azepine[3]

Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel,

and a condenser.

Initial Charge: ε-Caprolactam is added to the flask.

Reagent Addition: Dimethyl carbonate is added dropwise over a period of 2 hours at a

controlled temperature of 353 K (80°C). The optimal molar ratio of DMC to ε-caprolactam is

0.6.

Reaction: The reaction mixture is stirred for an additional 1 hour post-addition to ensure

complete conversion.

Workup & Purification: The product is isolated and purified. Gas chromatography is used to

confirm purity, which can exceed 98%, with yields around 81.2%.[3]
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Advanced Synthesis: Iron-Catalyzed Silyl Aza-Prins
Cyclization
For the construction of highly functionalized tetrahydroazepines, modern cyclization methods

offer superior control and efficiency. A recently developed methodology utilizes an iron(III)-

catalyzed silyl aza-Prins cyclization, which forms C-N, C-C, and endocyclic C=C bonds in a

single, atom-economical step.[1][4]

Causality Behind Experimental Design: This reaction is a powerful example of tandem

catalysis. An iron(III) salt, a sustainable and inexpensive Lewis acid, first activates an aldehyde

for condensation with a homoallylic amine. The resulting iminium ion is poised for

intramolecular cyclization. The strategically placed silyl group facilitates the final elimination

step (a Peterson-type elimination) to form the endocyclic double bond, a process favored by

the formation of a strong Si-O bond.[1][4] The choice of a non-coordinating solvent like

dichloromethane (DCM) is critical to prevent sequestration of the Lewis acid catalyst.

Experimental Workflow: Silyl Aza-Prins Cyclization
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Caption: Workflow for Iron-Catalyzed Tetrahydroazepine Synthesis.
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Protocol: General Procedure for Silyl Aza-Prins Cyclization[1][4]

Preparation: To a solution of the homoallylic amine (1.0 equiv) in dry dichloromethane (DCM,

0.1 M) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C.

Reagent Addition: Add the corresponding aldehyde (1.2–1.5 equiv) followed by the iron(III)

salt catalyst (e.g., FeBr₃ or FeCl₃, 0.1 equiv).

Monitoring: Allow the reaction to stir at 0 °C or room temperature, monitoring its progress by

thin-layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding deionized water.

Extraction: Separate the layers and extract the aqueous phase three times with DCM.

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the crude residue by flash column chromatography on silica gel to yield

the desired tetrahydroazepine derivative.

Proposed Reaction Mechanism

The reaction proceeds through a well-defined pathway supported by DFT calculations.[1]

Amine + Aldehyde
+ Fe(III) Catalyst

Iminium Ion
Intermediate (14)

 Condensation Cyclized Carbocation
Intermediate (15)

 Intramolecular
 aza-Prins Cyclization Tetrahydroazepine (7)

+ Ph3SiOH

 Peterson-type
 Elimination 

Click to download full resolution via product page

Caption: Mechanism of the Silyl Aza-Prins Cyclization.[4]

Condensation: The reaction initiates with a Lewis acid-catalyzed condensation between the

amine and the aldehyde to form an iminium ion (14).[4]

Cyclization: The pendant alkene acts as a nucleophile, attacking the electrophilic iminium

carbon in an intramolecular fashion. This forms the seven-membered ring and generates a
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carbocation (15), which is stabilized by the β-silyl effect.[4]

Elimination: A subsequent Peterson-type elimination, driven by the formation of

triphenylsilanol, introduces the endocyclic double bond to furnish the final tetrahydroazepine

product (7).[4]

Physicochemical and Spectroscopic Properties
The properties of 3,4,5,6-tetrahydro-2H-azepine and its derivatives are dictated by the

interplay of the imine functionality and the cyclic structure.

Core Physicochemical Data
The following table summarizes key computed and experimental properties for the parent

compound and a common derivative.

Property
3,4,5,6-Tetrahydro-2H-
azepine

7-Methoxy-3,4,5,6-
tetrahydro-2H-azepine

CAS Number 2214-81-5[5] 2525-16-8[6][7]

Molecular Formula C₆H₁₁N[5] C₇H₁₃NO[6][7]

Molecular Weight 97.16 g/mol [5] 127.18 g/mol [6]

Boiling Point (T_boil_) Not available 468.31 K[6]

LogP 1.63[5] 1.61[6]

Topological Polar Surface Area

(TPSA)
12.36 Å²[5] 21.59 Å²

Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a substituted tetrahydroazepine, such

as 2-hexyl-1-tosyl-2,3,6,7-tetrahydro-1H-azepine, shows characteristic signals for the vinylic

protons of the endocyclic double bond as multiplets around δ 5.5-5.7 ppm. The allylic protons
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appear further downfield, while the remaining methylene groups give rise to complex

multiplets in the aliphatic region (δ 1.0-2.4 ppm).[4]

¹³C NMR Spectroscopy: In the carbon spectrum, the sp² carbons of the C=N-R system are

typically found in the range of δ 127-139 ppm. The aliphatic sp³ carbons of the ring resonate

between δ 20-55 ppm.[4]

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key imine

functionality. For O-methyl caprolactim, a strong absorption band corresponding to the C=N

stretching vibration is observed. The spectrum also displays characteristic C-H stretching

vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons and potentially just above

3000 cm⁻¹ if vinylic C-H bonds are present.[8]

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecular

ion peak (M⁺) is readily observed. For 7-methoxy-3,4,5,6-tetrahydro-2H-azepine, major

fragments are observed at m/z values of 112, 56, 48, and 41, corresponding to characteristic

fragmentation pathways of the cyclic imino ether.[7]

Chemical Reactivity and Synthetic Utility
The reactivity of the tetrahydroazepine core is dominated by the endocyclic imine bond.

Key Reactivity Pathways

Resulting Products

N C 3,4,5,6-Tetrahydro-2H-azepine

Reduction
(e.g., NaBH4, H2/Pd) Acidic Hydrolysis Nucleophilic Addition

(e.g., Grignard, Organolithium)

Azepane
(Hexamethylene imine)

Ring-Opened
Amino Ketone

C-Substituted
Azepane
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Caption: General Reactivity of the Tetrahydroazepine Imine Bond.

Reduction: The imine double bond is readily reduced to the corresponding secondary amine

(azepane or hexamethylene imine). This transformation is commonly achieved using

reducing agents like sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or

through catalytic hydrogenation (H₂ over Pd, Pt, or Ni catalysts). This provides access to the

fully saturated and often more stable azepane core.

Hydrolysis: Being a Schiff base, the imine is susceptible to hydrolysis under acidic

conditions, which cleaves the C=N bond to yield a ring-opened amino ketone. This reactivity

must be considered when planning synthetic sequences or formulating final compounds.

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by a wide range

of carbon-based nucleophiles, such as Grignard reagents or organolithium compounds. This

reaction provides a powerful method for introducing substituents at the C2 position of the

azepane ring system.

Cycloaddition Reactions: The azepine ring can participate in various cycloaddition reactions,

serving as a building block for more complex fused or tricyclic systems, which are of great

interest in medicinal chemistry.[9]

Applications in Drug Discovery and Beyond
The tetrahydroazepine scaffold is a "privileged structure" in medicinal chemistry. Its derivatives

have been reported to possess a wide array of pharmacological activities.[10] The seven-

membered ring provides an excellent template for creating three-dimensional diversity, allowing

for precise interaction with biological targets.

Central Nervous System (CNS) Agents: Many azepine-containing compounds exhibit activity

as anticonvulsants, analgesics, and anxiolytics.[10]

Antimicrobial and Antitumor Activity: Fused heterocyclic azepine derivatives have shown

promise as antimicrobial and antitumor agents.[10]

Polymer Chemistry: The precursor, ε-caprolactam, is the monomer for the large-scale

production of Nylon 6, a major engineering thermoplastic.[2]
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Safety and Handling
As with all chemical reagents, proper safety protocols must be observed. 3,4,5,6-Tetrahydro-
2H-azepine is classified as a hazardous substance.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF

ON SKIN: Wash with plenty of water).[5]

Storage: The compound should be stored in a cool, dry, well-ventilated area, sealed in a dry

environment, typically at 2-8°C.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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